molecular formula C16H17NO2 B2992915 N-(1-(furan-2-yl)propan-2-yl)cinnamamide CAS No. 1219915-16-8

N-(1-(furan-2-yl)propan-2-yl)cinnamamide

Cat. No. B2992915
CAS RN: 1219915-16-8
M. Wt: 255.317
InChI Key: RBMSMDIEMYAYSY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(furan-2-yl)propan-2-yl)cinnamamide, also known as FCPR, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FCPR is a derivative of cinnamamide that contains a furan ring and an isopropyl group.

Scientific Research Applications

Green Synthesis

The compound is used in the green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101 . This synthesis was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one (1) using the Lactobacillus paracasei BD101 biocatalyst obtained from boza, a grain-based fermented beverage .

Production of Pyranone

(S)-1-(furan-2-yl)propan-1-ol ((S)-2), which can be produced from N-(1-(furan-2-yl)propan-2-yl)cinnamamide, can be used in the production of pyranone . Pyranone can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Antibacterial Activity

Furan derivatives, including N-(1-(furan-2-yl)propan-2-yl)cinnamamide, have been found to have antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents .

Antifungal and Antiviral Activity

In addition to their antibacterial properties, furan derivatives also have antifungal and antiviral activities . This makes them valuable in the development of new drugs to treat a variety of infections .

Inhibition of Monophenolase

Certain doses of N-(1-(furan-2-yl)propan-2-yl)cinnamamide have been found to inhibit monophenolase . This could have potential applications in the treatment of diseases where monophenolase plays a role .

Cytotoxic Effects

Some furan derivatives, including N-(1-(furan-2-yl)propan-2-yl)cinnamamide, have been found to have cytotoxic effects . This could potentially be used in the treatment of certain types of cancer .

properties

IUPAC Name

(E)-N-[1-(furan-2-yl)propan-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-13(12-15-8-5-11-19-15)17-16(18)10-9-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,17,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMSMDIEMYAYSY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CO1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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